N-mesityl-2-(1-naphthyl)acetamide
Description
N-Mesityl-2-(1-naphthyl)acetamide is an acetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom and a 1-naphthyl substituent on the acetyl moiety. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid structure, making it a candidate for applications in agrochemicals, pharmaceuticals, or organic synthesis.
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H21NO/c1-14-11-15(2)21(16(3)12-14)22-20(23)13-18-9-6-8-17-7-4-5-10-19(17)18/h4-12H,13H2,1-3H3,(H,22,23) |
InChI Key |
ZJKCKBKDWGGQSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
The table below summarizes key structural features, molecular properties, and applications of N-mesityl-2-(1-naphthyl)acetamide and related compounds:
*Inferred based on substituent contributions.
Key Comparative Insights
Steric and Electronic Effects
- Mesityl vs. Phenyl/Simple Substituents :
The mesityl group in this compound introduces significant steric hindrance compared to simpler N-substituents like hydrogen (in NAD) or phenyl (in N-(1-naphthyl)-2-phenylacetamide). This bulkiness may reduce solubility but enhance binding specificity in biological targets . - Naphthyl vs. Chloro/Nitro Groups :
The 1-naphthyl group contributes to lipophilicity and π-π interactions, contrasting with electron-withdrawing groups (e.g., chloro, nitro) in herbicide-related acetamides .
Physicochemical Properties
- Solubility and Stability :
The mesityl group’s hydrophobicity likely reduces aqueous solubility compared to NAD (water-soluble at 0–6°C storage ). However, the naphthyl group may enhance thermal stability due to aromatic rigidity. - Crystallinity : Acetamides with planar substituents (e.g., nitro groups) often exhibit crystallinity suitable for X-ray analysis (e.g., SHELX-refined structures ). The mesityl-naphthyl derivative may form less ordered crystals due to steric clashes.
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